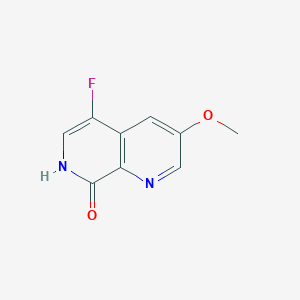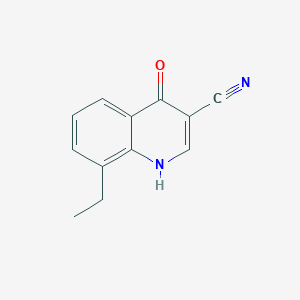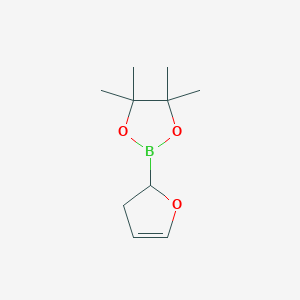
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a dihydrofuran ring and a dioxaborolane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dihydrofuran with a boronic ester. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 2,3-Dihydrofuran and a boronic ester.
Catalyst: Palladium or other transition metal catalysts.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-100°C), and an appropriate solvent (e.g., toluene or THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The dihydrofuran ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The boron atom can participate in substitution reactions, forming new C-B bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various substituted furans, saturated boron-containing compounds, and new organoboron derivatives.
Scientific Research Applications
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, while the dihydrofuran ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate biological pathways and chemical reactions, making the compound versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: A simpler analog that lacks the boron-containing dioxaborolane moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound that lacks the dihydrofuran ring but retains the boron-containing moiety.
Uniqueness
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the dihydrofuran ring and the dioxaborolane moiety
Properties
Molecular Formula |
C10H17BO3 |
|---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
2-(2,3-dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5,7-8H,6H2,1-4H3 |
InChI Key |
WFXNJIDLACNEAV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
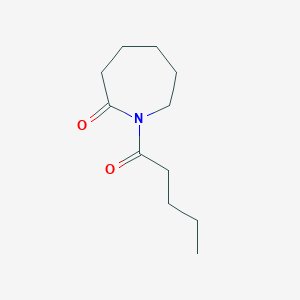
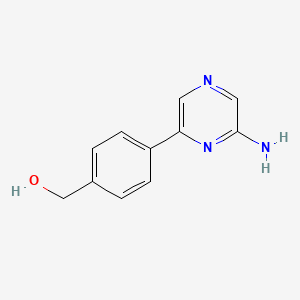
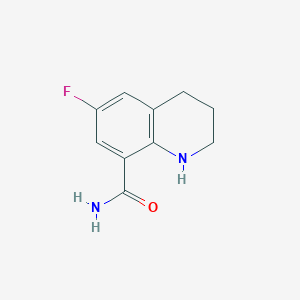
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
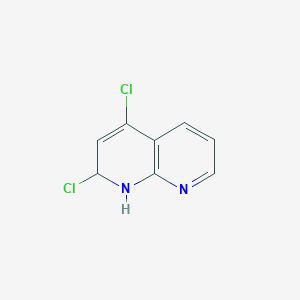

![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
